molecular formula C20H16BrN3O2S2 B2928511 2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide CAS No. 687566-04-7

2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2928511
CAS No.: 687566-04-7
M. Wt: 474.39
InChI Key: KZNSIFYZMAZMAZ-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide” is a heterocyclic compound with a complex structure . It has a molecular weight of 569.547 . The compound is part of a class of compounds that have shown promising biological and pharmacological activities .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 569.547 . Other physical and chemical properties like melting point, IR spectrum, and NMR spectrum can be determined through experimental procedures .

Scientific Research Applications

  • Anticonvulsant Agents :

    • Research has focused on synthesizing derivatives of thiopyrimidine as potential anticonvulsants. These studies highlight the synthesis processes and the potential of these compounds in treating seizures, specifically targeting the Type-A γ-aminobutyric acid receptor and the gamma-aminobutyric acid-aminotransferase enzyme (Severina et al., 2020).
  • Central Nervous System Depressants :

    • Investigations into the synthesis of arylthieno pyrimidin-4-ones and their derivatives reveal their potential as central nervous system depressants. This research is pivotal in understanding the sedative actions of these compounds (Manjunath et al., 1997).
  • Antimicrobial Properties :

    • The synthesis of thienopyrimidine derivatives linked with rhodanine and their subsequent evaluation for antimicrobial activity showcases their effectiveness against various bacterial and fungal strains. Such studies are crucial for developing new antimicrobial agents (Kerru et al., 2019).
  • Antitumor Activity :

    • Research on the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has been conducted to evaluate their antitumor activities. These studies contribute to the development of potential cancer treatments, comparing their effectiveness with established drugs like doxorubicin (Hafez & El-Gazzar, 2017).
  • Antioxidant Activity :

    • Investigations into the antioxidant activity of pyrimidin-2-ylthio acetamide derivatives emphasize their potential in combating oxidative stress-related disorders (Dhakhda et al., 2021).
  • Glutaminase Inhibitors :

    • Studies on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs explore their role as glutaminase inhibitors, which could be significant in cancer treatment and molecular biology research (Shukla et al., 2012).

Future Directions

The compound belongs to a class of compounds that have shown promising biological and pharmacological activities . Therefore, future research could focus on exploring these activities further and developing new drugs .

Properties

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrN3O2S2/c21-13-6-8-15(9-7-13)24-19(26)18-16(10-11-27-18)23-20(24)28-12-17(25)22-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNSIFYZMAZMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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